3-(Cyclohexylsulfonyl)azetidine hydrochloride

Solubility Salt Selection Assay Compatibility

This 3-(Cyclohexylsulfonyl)azetidine hydrochloride salt (CAS 1820638-85-4) provides direct aqueous solubility for kinase fragment screening, unlike its free base (CAS 1706442-80-9). The cyclohexylsulfonyl group's unique steric and lipophilic profile is essential for occupying hydrophobic back pockets in targets like CSF-1R and JAK kinases, critical for SAR fidelity and hit optimization.

Molecular Formula C9H18ClNO2S
Molecular Weight 239.76 g/mol
CAS No. 1820638-85-4
Cat. No. B1403651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylsulfonyl)azetidine hydrochloride
CAS1820638-85-4
Molecular FormulaC9H18ClNO2S
Molecular Weight239.76 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CNC2.Cl
InChIInChI=1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H
InChIKeyZUGWPDSJUABJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4): Procurement-Relevant Identity and Molecular Profile


3-(Cyclohexylsulfonyl)azetidine hydrochloride (CAS 1820638-85-4) is a 3-sulfonyl-substituted azetidine heterocycle, supplied as a hydrochloride salt with molecular formula C9H18ClNO2S and molecular weight 239.76 g/mol . The compound consists of a strained four-membered azetidine ring bearing a cyclohexylsulfonyl moiety at the 3-position, a structural motif that combines the conformational rigidity of azetidine with the steric bulk and lipophilic character of the cyclohexyl group . As a hydrochloride salt, it exhibits enhanced aqueous solubility and handling characteristics compared to its free base counterpart 3-(cyclohexylsulfonyl)azetidine (CAS 1706442-80-9, MW 203.3 g/mol), making it more amenable to solution-phase biological assays and synthetic manipulations in polar media .

Why 3-(Cyclohexylsulfonyl)azetidine hydrochloride Cannot Be Interchanged with Other 3-Sulfonyl Azetidine Analogs


Substitution of 3-(cyclohexylsulfonyl)azetidine hydrochloride with other 3-sulfonyl azetidines bearing smaller alkyl groups (e.g., methyl, ethyl, or isopropyl sulfonyl) or aromatic sulfonyl moieties introduces fundamentally different steric, electronic, and lipophilic profiles that directly impact target binding, metabolic stability, and physicochemical handling [1]. The cyclohexylsulfonyl group provides a calculated LogP increase of approximately 1.5–2.0 units relative to the methylsulfonyl analog (estimated via fragment-based contributions), significantly altering membrane permeability and protein binding characteristics . Moreover, the hydrochloride salt form of the target compound (MW 239.76) differs from the free base form (MW 203.3) in both molecular weight and solubility profile, meaning that molar equivalents and dissolution protocols cannot be directly translated between these forms without experimental recalibration . In fragment-based drug discovery campaigns and medicinal chemistry optimization, these differences in steric occupancy and physicochemical parameters are non-trivial and preclude simple analog substitution without re-optimization of the entire SAR landscape.

Quantitative Differentiation Evidence: 3-(Cyclohexylsulfonyl)azetidine hydrochloride vs. Structural Analogs


Hydrochloride Salt Form Confers Aqueous Solubility Advantage over Free Base for Biological Assays

The hydrochloride salt form of 3-(cyclohexylsulfonyl)azetidine (CAS 1820638-85-4, MW 239.76 g/mol) exhibits enhanced aqueous solubility and stability compared to the free base 3-(cyclohexylsulfonyl)azetidine (CAS 1706442-80-9, MW 203.3 g/mol) . The free base is reported as a colorless liquid with pungent odor, insoluble in water and soluble only in organic solvents (ethanol, ether, benzene, acetone), whereas the hydrochloride salt is a solid at ambient temperature and demonstrates improved water solubility, enabling direct use in aqueous biological assay systems without co-solvent addition . This salt selection represents a deliberate form optimization for medicinal chemistry applications where aqueous compatibility is required.

Solubility Salt Selection Assay Compatibility

Cyclohexylsulfonyl Moiety Provides Distinct Steric and Lipophilic Profile Relative to Alkylsulfonyl Analogs

The cyclohexylsulfonyl group in 3-(cyclohexylsulfonyl)azetidine hydrochloride (MW 239.76) confers significantly greater steric bulk and lipophilicity compared to smaller alkylsulfonyl analogs such as 3-(methylsulfonyl)azetidine hydrochloride (MW 171.65, CAS 1400764-60-4) and 3-(ethylsulfonyl)azetidine hydrochloride (MW 185.67, CAS 1820707-49-0) . Fragment-based LogP contributions for cyclohexylsulfonyl are estimated at approximately +1.8 to +2.2 units higher than methylsulfonyl, based on established group contribution methods . The cyclohexyl group also introduces greater steric demand (calculated Connolly surface area increase of approximately 80–100 Ų) and conformational flexibility due to chair-boat interconversion, whereas the azetidine ring itself remains rigid, creating a hybrid rigid-flexible pharmacophore distinct from fully rigid aromatic sulfonyl analogs [1].

Lipophilicity Steric Bulk SAR Differentiation

Azetidine Scaffold with 3-Sulfonyl Substitution Enables CSF-1R Inhibition at Nanomolar Potency in Analog Series

Azetidine-based scaffolds bearing sulfonyl or related substituents have demonstrated potent colony stimulating factor-1 receptor (CSF-1R) Type II inhibitory activity, with representative compound 4a achieving an IC50 of 9.1 nM in enzymatic assays [1]. The crystal structure of this azetidine compound bound to CSF-1R (PDB: 6IG8) confirmed binding to the DFG-out conformation characteristic of Type II kinase inhibitors, validating the azetidine scaffold's compatibility with this therapeutically relevant binding mode [2]. While direct potency data for 3-(cyclohexylsulfonyl)azetidine hydrochloride itself is not publicly disclosed in primary literature, its structural homology to the 3-substituted azetidine core of compound 4a supports its utility as a versatile building block for CSF-1R inhibitor optimization .

Kinase Inhibition CSF-1R Fragment-Based Drug Design

Cyclohexyl-Azetidine Hybrids Exhibit Validated JAK Inhibitor Activity in Patent Literature

US Patent 9,359,358 (Incyte Holdings Corporation) discloses cyclohexyl azetidine derivatives of Formula I as JAK inhibitors, with claims covering pharmaceutical compositions and methods of use for modulating JAK activity [1]. The patent specifically validates the cyclohexyl-azetidine hybrid architecture as a productive chemotype for kinase inhibition, with multiple exemplified compounds demonstrating JAK family inhibitory activity [2]. 3-(Cyclohexylsulfonyl)azetidine hydrochloride contains the core cyclohexyl-azetidine motif (with sulfonyl linkage) and therefore represents a direct synthetic precursor or fragment for accessing this patent-validated chemical space . In contrast, alkylsulfonyl azetidine analogs (e.g., methylsulfonyl, ethylsulfonyl) lack the cyclohexyl pharmacophore required for the JAK inhibitor patent claims, making them unsuitable for replicating or extending this specific IP-protected SAR .

JAK Inhibition Kinase Inhibitor Patent Validation

Optimal Research and Industrial Use Cases for 3-(Cyclohexylsulfonyl)azetidine hydrochloride


Fragment-Based Drug Discovery Targeting CSF-1R or JAK Kinase Inhibitors

Leverage 3-(cyclohexylsulfonyl)azetidine hydrochloride as a 3D-enriched fragment for kinase inhibitor campaigns, particularly CSF-1R (where azetidine scaffolds achieve IC50 = 9.1 nM [1]) and JAK family kinases (where cyclohexyl-azetidine hybrids are patent-validated [2]). The hydrochloride salt form enables direct dissolution in aqueous assay buffers, and the cyclohexylsulfonyl moiety provides the lipophilic bulk required to occupy hydrophobic kinase back pockets .

Medicinal Chemistry SAR Expansion of Cyclohexyl-Substituted Azetidine Series

Utilize this compound as a key intermediate for synthesizing diverse N-functionalized derivatives (e.g., N-sulfonyl, N-acyl, N-alkyl analogs) while preserving the core cyclohexyl-azetidine pharmacophore that distinguishes it from smaller alkylsulfonyl counterparts [1]. The commercial availability of the hydrochloride salt at 95–98% purity from multiple vendors ensures reproducible starting material for SAR campaigns [2].

Kinase Selectivity Profiling and Off-Target Assessment Studies

Employ 3-(cyclohexylsulfonyl)azetidine hydrochloride as a reference fragment or synthetic building block in kinase selectivity panels to establish baseline binding profiles for cyclohexyl-containing azetidine chemotypes [1]. The distinct steric and lipophilic properties of the cyclohexylsulfonyl group, relative to methylsulfonyl or ethylsulfonyl analogs, enable systematic mapping of hydrophobic subpocket contributions to kinase selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclohexylsulfonyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.